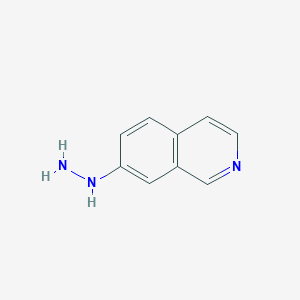

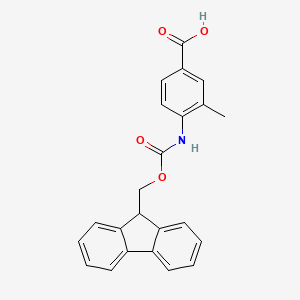

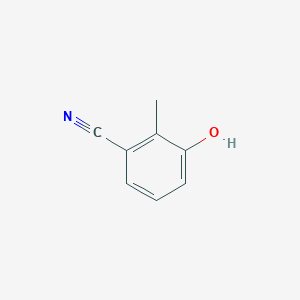

3-Hydroxy-2-methylbenzonitrile

Übersicht

Beschreibung

The compound 3-Hydroxy-2-methylbenzonitrile is a derivative of benzonitrile with a hydroxyl and a methyl group as substituents on the benzene ring. While the provided papers do not directly discuss 3-Hydroxy-2-methylbenzonitrile, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of structurally related compounds. These insights can be extrapolated to understand the characteristics of 3-Hydroxy-2-methylbenzonitrile.

Synthesis Analysis

The synthesis of hydroxybenzonitrile derivatives is often achieved through multi-step reactions involving starting materials such as hydroxybenzaldehydes or anilines. For instance, a one-pot synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from 3,5-dimethyl-4-hydroxybenzaldehyde and hydroxylamine hydrochloride in solvents like DMF has been reported, with high yields and purity . Similarly, 3-fluoro-4-methylbenzonitrile was synthesized from ortho-toluidine through a sequence of nitrification, diazotization, fluorination, and reductive and oxidation reactions . These methods suggest possible pathways for synthesizing 3-Hydroxy-2-methylbenzonitrile, albeit with necessary adjustments to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of hydroxybenzonitrile derivatives can exhibit interesting features such as chain-like arrangements and polymorphism. For example, 3,5-dihalo-4-hydroxybenzonitriles form chain-like structures stabilized by OH...NC interactions and exhibit polymorphism and isostructurality . These structural characteristics are crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

Hydroxybenzonitriles can undergo various chemical reactions, including those with nitrogen dioxide. For instance, the reaction of substituted 2-hydroxybenzonitriles with nitrogen dioxide can yield dinitrocyclohexenones and trinitrocyclohexenones . These reactions are indicative of the reactivity of the hydroxyl and nitrile functional groups under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzonitrile derivatives can be influenced by their substituents. For example, ester derivatives of fluoro-hydroxybenzonitriles exhibit high nematic-isotropic transition temperatures, indicating their potential use in liquid crystal applications . The presence of halogen substituents can also affect the reactivity, as seen in the halodeboronation of aryl boronic acids to synthesize halogenated benzonitriles .

Wissenschaftliche Forschungsanwendungen

Thermochemical Properties

Research by Zaitseva et al. (2015) on the thermochemistry of methylbenzonitriles, including 3-Hydroxy-2-methylbenzonitrile, has been significant. They studied the gas-phase enthalpies of formation and vaporization enthalpies using combustion calorimetry and the transpiration method. Their findings provided insight into the interaction between cyano andmethyl groups, indicating a slightly stabilizing effect. This research is fundamental for understanding the thermochemical properties of such compounds, leading to potential applications in various chemical processes and materials science (Zaitseva et al., 2015).

Synthesis Processes

The synthesis of similar compounds, like 3-fluoro-4-methylbenzonitrile, has been explored for practical applications in developing new pesticides. Min (2006) described a synthesis process involving nitrification, diazotization, fluorination, reductive and oxidation reactions. This methodology could potentially be applied or adapted for 3-Hydroxy-2-methylbenzonitrile, indicating its relevance in synthesizing new chemical entities for agricultural use (Min, 2006).

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives, which are structurally related to 3-Hydroxy-2-methylbenzonitrile, have been studied by Verma et al. (2015) for their corrosion inhibition properties on mild steel. This suggests that 3-Hydroxy-2-methylbenzonitrile might also possess similar properties, making it a potential candidate for applications in corrosion inhibition (Verma, Quraishi, & Singh, 2015).

Antimicrobial Activities

In the realm of pharmaceuticals, Shehadi et al. (2022) synthesized a series of 1,3,4-thiadiazoles and screened them for antimicrobial activities. Given the structural similarities, 3-Hydroxy-2-methylbenzonitrile could potentially be a precursor or a component in synthesizing such compounds with antimicrobial properties (Shehadi, Abdelrahman, Abdelraof, & Rashdan, 2022).

Safety And Hazards

When handling 3-Hydroxy-2-methylbenzonitrile, it is advised to wear suitable protective clothing and avoid contact with skin and eyes . The formation of dust and aerosols should be avoided . Use non-sparking tools and prevent fire caused by electrostatic discharge steam . If the exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator .

Eigenschaften

IUPAC Name |

3-hydroxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-7(5-9)3-2-4-8(6)10/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMEYNBQIHQPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626957 | |

| Record name | 3-Hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-2-methylbenzonitrile | |

CAS RN |

55289-04-8 | |

| Record name | 3-Hydroxy-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-Spirobi[fluoren]-2-ylboronic acid](/img/structure/B1322487.png)

![Imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1322488.png)

![Ethyl 6-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B1322489.png)